2-((4-Aminobutyl)amino)-1,2-diphenylethanol
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Overview
Description
2-((4-Aminobutyl)amino)-1,2-diphenylethanol is an organic compound that features a unique structure combining an amino group, a butyl chain, and a diphenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Aminobutyl)amino)-1,2-diphenylethanol typically involves the reaction of 1,2-diphenylethanol with 4-aminobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Aminobutyl)amino)-1,2-diphenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((4-Aminobutyl)amino)-1,2-diphenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((4-Aminobutyl)amino)-1,2-diphenylethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The diphenylethanol moiety can interact with hydrophobic regions of proteins, further modulating their function. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutylamine: Shares the butylamine structure but lacks the diphenylethanol moiety.
1,2-Diphenylethanol: Contains the diphenylethanol structure but lacks the amino group.
N-(4-Aminobutyl)acetamide: Similar in structure but with an acetamide group instead of the diphenylethanol moiety.
Uniqueness
2-((4-Aminobutyl)amino)-1,2-diphenylethanol is unique due to its combination of an amino group, a butyl chain, and a diphenylethanol moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
58733-36-1 |
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Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(4-aminobutylamino)-1,2-diphenylethanol |
InChI |
InChI=1S/C18H24N2O/c19-13-7-8-14-20-17(15-9-3-1-4-10-15)18(21)16-11-5-2-6-12-16/h1-6,9-12,17-18,20-21H,7-8,13-14,19H2 |
InChI Key |
XGCILVMFEGTLPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NCCCCN |
Origin of Product |
United States |
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